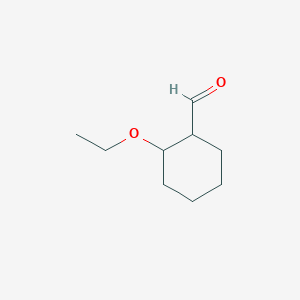![molecular formula C9H15N3O2 B14644352 N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-56-2](/img/structure/B14644352.png)
N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate oxazole derivative with an ethyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
The major products formed from these reactions include oxazole N-oxides, primary or secondary amines, and substituted ureas.
Applications De Recherche Scientifique
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N-Ethyl-N-isopropylpropan-2-amine: Another tertiary amine with similar structural features but different applications.
Uniqueness
N-Ethyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55807-56-2 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-ethyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C9H15N3O2/c1-4-10-9(13)11-8-5-7(6(2)3)14-12-8/h5-6H,4H2,1-3H3,(H2,10,11,12,13) |
Clé InChI |
SKFPZSAXSQUCAF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NOC(=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


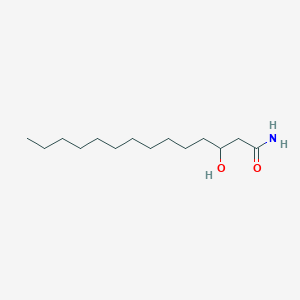
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
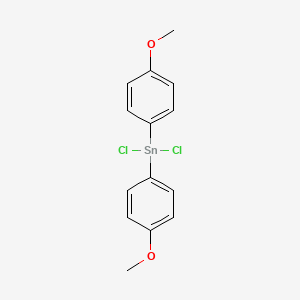
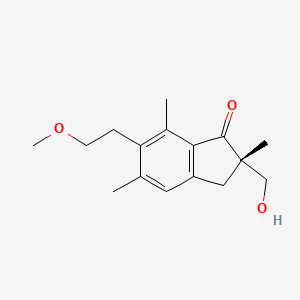
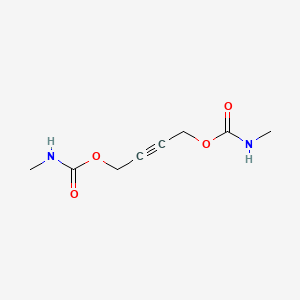
methanone](/img/structure/B14644315.png)
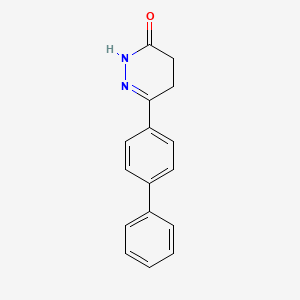
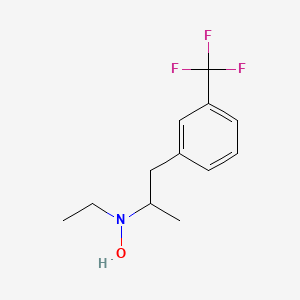
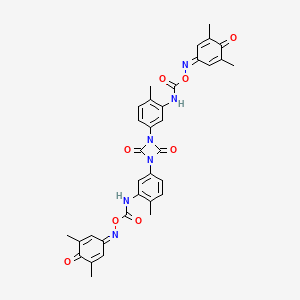
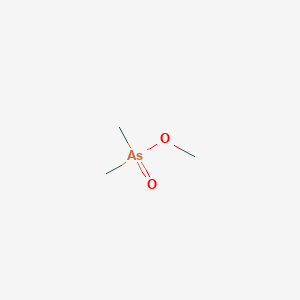
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)


